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molecular formula C15H12O2 B1211697 (2R)-flavanone CAS No. 27439-12-9

(2R)-flavanone

Cat. No. B1211697
M. Wt: 224.25 g/mol
InChI Key: ZONYXWQDUYMKFB-OAHLLOKOSA-N
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Patent
US04797414

Procedure details

(+)-4H-2-carboxamido-4-phenyl-thieno[3,2-c][1]benzopyran, [α]43625 =+110° (c=0.5, acetone), is prepared according to example 30 in the same manner as the corresponding racemate, but starting from the pure enantiometric 4-chloro-3-formyl-flav-3-ene which is obtained by chloroformylation of (+)-flavanone [(+) at 436 nm] according to EP-A-139615.
[Compound]
Name
(+)-4H-2-carboxamido-4-phenyl-thieno[3,2-c][1]benzopyran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-chloro-3-formyl-flav-3-ene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[O:5][CH:4]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:3]=1C=O.CC(C)=[O:22]>>[O:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:2](=[O:22])[CH2:3][CH:4]1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
(+)-4H-2-carboxamido-4-phenyl-thieno[3,2-c][1]benzopyran
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Two
Name
4-chloro-3-formyl-flav-3-ene
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(OC2=CC=CC=C12)C1=CC=CC=C1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(CC(=O)C2=CC=CC=C12)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04797414

Procedure details

(+)-4H-2-carboxamido-4-phenyl-thieno[3,2-c][1]benzopyran, [α]43625 =+110° (c=0.5, acetone), is prepared according to example 30 in the same manner as the corresponding racemate, but starting from the pure enantiometric 4-chloro-3-formyl-flav-3-ene which is obtained by chloroformylation of (+)-flavanone [(+) at 436 nm] according to EP-A-139615.
[Compound]
Name
(+)-4H-2-carboxamido-4-phenyl-thieno[3,2-c][1]benzopyran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-chloro-3-formyl-flav-3-ene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[O:5][CH:4]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:3]=1C=O.CC(C)=[O:22]>>[O:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:2](=[O:22])[CH2:3][CH:4]1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
(+)-4H-2-carboxamido-4-phenyl-thieno[3,2-c][1]benzopyran
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Two
Name
4-chloro-3-formyl-flav-3-ene
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(OC2=CC=CC=C12)C1=CC=CC=C1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(CC(=O)C2=CC=CC=C12)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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